Xylometazoline metabolite

Cat. No.:

B8356776

M. Wt:

242.36 g/mol

InChI Key:

CNOOVUYXUJVGIZ-UHFFFAOYSA-N

Attention:

For research use only. Not for human or veterinary use.

Description

Xylometazoline metabolites are crucial for in-depth pharmacological and toxicological research on Xylometazoline, a well-established alpha-adrenergic receptor agonist . The parent compound, Xylometazoline Hydrochloride, is a potent nasal decongestant that acts by stimulating alpha-adrenergic receptors in the nasal mucosa, leading to vasoconstriction and a reduction in blood flow and swelling . Researchers utilize metabolites like this to investigate the drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile . These compounds are invaluable for developing and validating analytical methods, such as LC-MS/MS, for the quantification of Xylometazoline and its breakdown products in biological matrices . Furthermore, they play a key role in metabolic pathway identification, drug-drug interaction studies, and safety assessments, helping to elucidate the full pharmacokinetic and toxicological picture beyond the effects of the parent drug alone . This high-purity metabolite is essential for advancing scientific understanding in pharmaceutical and forensic research. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model

Properties

Molecular Formula |

C16H22N2 |

|---|---|

Molecular Weight |

242.36 g/mol |

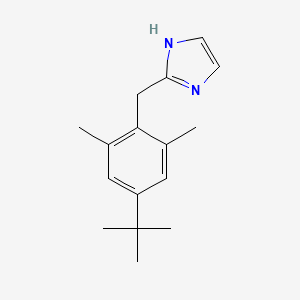

IUPAC Name |

2-[(4-tert-butyl-2,6-dimethylphenyl)methyl]-1H-imidazole |

InChI |

InChI=1S/C16H22N2/c1-11-8-13(16(3,4)5)9-12(2)14(11)10-15-17-6-7-18-15/h6-9H,10H2,1-5H3,(H,17,18) |

InChI Key |

CNOOVUYXUJVGIZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1CC2=NC=CN2)C)C(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Foreword for the Researcher

This technical guide is designed for researchers, scientists, and professionals in drug development, providing a comprehensive exploration of the primary metabolic pathways of xylometazoline in humans. While xylometazoline has a long history of clinical use as a topical decongestant, a detailed public-domain characterization of its metabolic fate remains surprisingly sparse. This guide, therefore, synthesizes the available literature, draws parallels from structurally related compounds, and outlines robust experimental strategies to elucidate its biotransformation. We will delve into the core principles of drug metabolism, applying them to xylometazoline to foster a deeper understanding and guide future research in this area.

Introduction to Xylometazoline: An Imidazoline Derivative

Xylometazoline is a sympathomimetic amine, belonging to the imidazoline class of compounds, that is widely used as an over-the-counter topical nasal decongestant.[1] Its pharmacological action is mediated through agonism of α-adrenergic receptors in the nasal mucosa, leading to vasoconstriction and a subsequent reduction in nasal congestion.[1] Despite its localized application, systemic absorption can occur, necessitating a thorough understanding of its metabolic clearance to fully appreciate its pharmacokinetic and pharmacodynamic profile.

It is well-established that xylometazoline undergoes extensive first-pass metabolism in the liver following any systemic absorption.[2] The primary routes of metabolism are broadly categorized as oxidation and conjugation, with the resulting metabolites being primarily excreted in the urine.[2] However, the specific enzymatic players and the chemical structures of the metabolites are not extensively detailed in publicly available literature. This guide aims to bridge this knowledge gap by providing a scientifically grounded framework for investigating these pathways.

The Metabolic Landscape: Oxidation and Conjugation

The biotransformation of xenobiotics like xylometazoline is a two-phased process designed to increase their water solubility and facilitate their excretion from the body.

Phase I Metabolism: The Oxidative Pathway

Phase I reactions introduce or expose functional groups on the parent molecule, typically through oxidation, reduction, or hydrolysis. For xylometazoline, oxidation is the key Phase I pathway.[2] These reactions are predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, which are heme-containing monooxygenases primarily located in the endoplasmic reticulum of hepatocytes.[3]

Given the chemical structure of xylometazoline, several oxidative modifications are plausible:

-

Hydroxylation: The addition of a hydroxyl (-OH) group to the aromatic ring or the aliphatic side chain.

-

N-oxidation: Oxidation of the nitrogen atoms within the imidazoline ring.

-

Oxidative dealkylation: Although less likely given the structure, the removal of alkyl groups could be a minor pathway.

The following diagram illustrates the potential sites of oxidative metabolism on the xylometazoline molecule.

Caption: The general enzymatic reaction of glucuronidation catalyzed by UGTs.

The specific UGT isoforms involved in xylometazoline conjugation are unknown. The UGT1A and UGT2B families are the primary enzymes responsible for the glucuronidation of a wide range of drugs and other xenobiotics. [4]Experimental approaches, as detailed in the following sections, are necessary to identify the specific UGT isoforms that catalyze the glucuronidation of xylometazoline metabolites.

Experimental Methodologies for Elucidating Metabolic Pathways

A multi-pronged approach is essential for the comprehensive characterization of xylometazoline's metabolic pathways. This involves a combination of in vitro and in vivo studies, coupled with advanced analytical techniques.

In Vitro Metabolism Studies: A Foundational Approach

In vitro systems provide a controlled environment to identify metabolic pathways and the enzymes involved, without the complexities of a whole organism.

HLMs are subcellular fractions of hepatocytes that are rich in CYP and UGT enzymes, making them a cornerstone for in vitro drug metabolism studies. [5][6] Experimental Protocol: Incubation of Xylometazoline with Human Liver Microsomes

-

Preparation of Incubation Mixture: In a microcentrifuge tube, combine the following on ice:

-

Pooled human liver microsomes (final concentration 0.5-1.0 mg/mL)

-

Xylometazoline (at a concentration range, e.g., 1-100 µM)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Magnesium chloride (MgCl₂) (a cofactor for many CYPs)

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Initiate the metabolic reaction by adding an NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). For UGT-mediated metabolism, supplement the incubation with UDPGA. A control incubation without the cofactor should be run in parallel to account for any non-enzymatic degradation.

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a defined period (e.g., 0, 15, 30, 60 minutes).

-

Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol, to precipitate the proteins.

-

Sample Processing: Centrifuge the mixture to pellet the precipitated proteins. The supernatant, containing the parent drug and its metabolites, can then be analyzed by LC-MS/MS.

To pinpoint the specific enzymes responsible for xylometazoline metabolism, incubations can be performed with individual, recombinantly expressed human CYP and UGT isoforms. [1] Experimental Workflow: CYP and UGT Reaction Phenotyping

Caption: A streamlined workflow for identifying the specific CYP and UGT isoforms involved in xylometazoline metabolism.

By observing which recombinant enzymes produce metabolites or deplete the parent drug, the specific catalysts can be identified. This approach offers a higher degree of certainty compared to using chemical inhibitors with HLMs, which can sometimes lack specificity.

In Vivo Metabolite Identification: The Human Element

While in vitro studies are invaluable, in vivo studies in humans are essential to confirm the metabolic pathways and identify the major circulating and excreted metabolites under physiological conditions.

Experimental Protocol: Analysis of Xylometazoline Metabolites in Human Urine

-

Sample Collection: Collect urine samples from human volunteers at various time points following the administration of xylometazoline.

-

Sample Preparation:

-

Thaw frozen urine samples at room temperature.

-

To account for potential glucuronide conjugates, a portion of the urine can be treated with β-glucuronidase to hydrolyze the conjugates back to their aglycone forms.

-

Perform a sample cleanup and concentration step, such as solid-phase extraction (SPE), to remove interfering matrix components and enrich the analytes of interest. [3]

-

-

LC-MS/MS Analysis:

-

Analyze the processed urine samples using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Employ a gradient elution on a C18 column to separate xylometazoline and its potential metabolites.

-

Utilize a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) to obtain accurate mass measurements of the parent drug and any potential metabolites.

-

Perform fragmentation analysis (MS/MS) on the potential metabolite ions to obtain structural information and confirm their identities.

-

Analytical Techniques: The Power of Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the identification and quantification of drug metabolites due to its high sensitivity, selectivity, and structural elucidation capabilities. [3] Table 1: Key LC-MS/MS Parameters for Xylometazoline Metabolite Analysis

| Parameter | Description | Rationale |

| Ionization Mode | Electrospray Ionization (ESI) in positive mode | Xylometazoline and its likely metabolites contain basic nitrogen atoms that are readily protonated in the ESI source. |

| Mass Analyzer | High-Resolution Mass Spectrometer (e.g., Orbitrap, Q-TOF) | Provides accurate mass measurements (typically < 5 ppm), which is crucial for determining the elemental composition of unknown metabolites. |

| Scan Mode | Full scan for metabolite profiling and product ion scan for structural elucidation | A full scan allows for the detection of all ions within a specified mass range, while product ion scans provide fragmentation patterns for structural confirmation. |

| Collision Energy | Optimized for each potential metabolite | Varying the collision energy allows for controlled fragmentation to obtain the most informative MS/MS spectra. |

Predicted Metabolic Pathways of Xylometazoline

Based on the available evidence and chemical principles, the following diagram outlines the predicted primary metabolic pathways of xylometazoline in humans.

Caption: A proposed schematic of the primary metabolic pathways of xylometazoline in humans.

Conclusion and Future Directions

While it is established that xylometazoline undergoes extensive hepatic metabolism through oxidation and conjugation, this guide highlights the significant gaps in our detailed understanding of these processes. The structural similarity to oxymetazoline provides a strong hypothesis that CYP2C19 is a key player in its oxidative metabolism. However, dedicated research employing the robust in vitro and in vivo methodologies outlined herein is imperative to definitively identify the specific human CYP and UGT isoforms involved and to fully characterize the chemical structures of its metabolites. A comprehensive understanding of xylometazoline's metabolic fate is not only of academic interest but also crucial for a complete safety and efficacy assessment of this widely used medication. Future research should focus on conducting CYP and UGT reaction phenotyping studies and performing in-depth metabolite identification in human urine to provide a definitive picture of how the human body processes this common decongestant.

References

- Pharmacokinetics and Pharmacodynamics of Topical Decongestants Xylometazoline and Oxymetazoline: A Liter

- Mahajan, P. et al. In Vitro Metabolism of Oxymetazoline: Evidence for Bioactivation to a Reactive Metabolite. Drug Metabolism and Disposition, 39(4), 693-702 (2011).

- Guengerich, F. P. Cytochrome P450 and chemical toxicology. Chemical research in toxicology, 21(1), 70-83 (2008).

- The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. (Source: Google Search)

- Pharmacokinetics and pharmacodynamics of topical decongestants xylometazoline and oxymetazoline: liter

- In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (Source: Google Search)

- Role of human liver microsomes in in vitro metabolism of drugs-a review. (Source: Google Search)

- CYP450 reaction phenotyping: an industrial perspective. (Source: Google Search)

- A Quantitative LC-MS/MS Method for Xylazine and Metabolites in Urine. (Source: Google Search)

- Insights into the Pharmacokinetics and In Vitro Cell-Based Studies of the Imidazoline I2 Receptor Ligand B06. (Source: Google Search)

- Species differences in drug glucuronidation: Humanized UDP-glucuronosyltransferase 1 mice and their application for predicting drug glucuronidation and drug-induced toxicity in humans. (Source: Google Search)

- In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (Source: Google Search)

- Role of human liver microsomes in in vitro metabolism of drugs-a review. (Source: Google Search)

- Identification of Human UDP-Glucuronosyltransferase Involved in Gypensapogenin C Glucuronidation and Species Differences. (Source: Google Search)

- CYP Inhibitors Used for Reaction Phenotyping Studies. (Source: Google Search)

- The UDP-glucuronosyltransferases: their role in drug metabolism and detoxific

- Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions. (Source: Google Search)

- Xylometazoline. Wikipedia. (Source: Google Search)

Sources

- 1. researchgate.net [researchgate.net]

- 2. Cytochrome CYP450 Reaction Phenotyping | Bienta [bienta.net]

- 3. benchchem.com [benchchem.com]

- 4. High-performance liquid chromatographic method for the assay of dexamethasone and xylometazoline in nasal drops containing methyl p-hydroxybenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

chemical structure characterization of xylometazoline metabolites

Chemical Structure Characterization of Xylometazoline Metabolites: A Technical Guide

Executive Summary

This technical guide outlines the structural elucidation of xylometazoline metabolites, focusing on the specific challenges of imidazoline ring stability and oxidative biotransformation. It is designed for analytical chemists and drug metabolism scientists, providing a self-validating workflow that integrates high-resolution mass spectrometry (HRMS) with mechanistic organic chemistry.

Pharmacochemistry and Metabolic Logic

Xylometazoline (2-[(4-tert-butyl-2,6-dimethylphenyl)methyl]-4,5-dihydro-1H-imidazole) is a lipophilic imidazoline derivative. To characterize its metabolites, one must first understand its structural "soft spots"—the sites most liable to enzymatic attack by Cytochrome P450 (CYP) and hydrolytic enzymes.

The Three Primary Metabolic Vectors:

-

Imidazoline Ring Hydrolysis: The imidazoline ring is susceptible to hydrolytic cleavage, particularly under enzymatic catalysis, leading to ring-opened amide and amine derivatives. This is a critical pathway often overlooked in favor of oxidation.

-

Benzylic/Alkyl Oxidation: The tert-butyl group and the benzylic methyl groups on the phenyl ring are prime targets for CYP-mediated hydroxylation.

-

Phase II Conjugation: Any hydroxylated primary metabolites will rapidly undergo glucuronidation (via UGTs) or sulfation.

Experimental Workflow: From Incubation to Data

To generate and identify these metabolites, a robust experimental design is required. The following protocol ensures the capture of both stable and unstable intermediates.

Step 1: In Vitro Metabolite Generation

-

System: Pooled Human Liver Microsomes (HLM) and S9 fraction (to include cytosolic amidases).

-

Reaction Mix:

-

Substrate: Xylometazoline (10 µM).

-

Cofactors: NADPH (for CYPs) and UDPGA (for UGTs).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

-

Control: Heat-inactivated microsomes (to distinguish chemical degradation from metabolism).

-

Incubation: 60 minutes at 37°C.

-

Quenching: Ice-cold acetonitrile (1:3 v/v) to precipitate proteins and halt reactions.

Step 2: Analytical Acquisition (LC-HRMS)

-

Instrument: Q-TOF or Orbitrap Mass Spectrometer.

-

Chromatography: C18 Reverse Phase (high pH stability preferred to retain basic amines).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

-

Scan Mode: Data-Dependent Acquisition (DDA) with dynamic exclusion.

-

Full Scan: m/z 100–1000.

-

MS/MS Trigger: Top 5 most intense ions.

-

Structural Characterization of Key Metabolites

The identification relies on detecting specific mass shifts relative to the parent drug ([M+H]⁺ = 245.2012).

Metabolite M1: The Ring-Opened Amide (Hydrolysis Product)

-

Mechanism: Hydrolytic cleavage of the C=N bond in the imidazoline ring.

-

Structure: N-(2-aminoethyl)-2-[4-(tert-butyl)-2,6-dimethylphenyl]acetamide.[1]

-

Mass Shift: +18.0106 Da (Addition of H₂O).

-

Observed m/z: 263.2118.

-

Diagnostic Fragment: Loss of the ethylenediamine moiety, yielding the tropylium-like cation of the substituted phenyl ring.

Metabolite M2: The Carboxylic Acid (Deamination)

-

Mechanism: Oxidative deamination or further hydrolysis of M1.

-

Structure: 2-[4-(tert-butyl)-2,6-dimethylphenyl]acetic acid.[2]

-

Mass Shift: -24.047 Da (Loss of C₂H₅N + Gain of O... effectively loss of the imidazoline ring and replacement with oxygen).

-

Observed m/z: 221.1539.

-

Note: This metabolite loses the basic nitrogen, significantly shifting its retention time to be earlier in reverse-phase chromatography (more polar) or later depending on pH (acidic form).

Metabolite M3: Hydroxy-Xylometazoline (Oxidation)

-

Mechanism: CYP450 hydroxylation, likely on the tert-butyl group.

-

Structure: 2-[(4-(1-hydroxy-2-methylpropan-2-yl)-2,6-dimethylphenyl)methyl]-4,5-dihydro-1H-imidazole.

-

Mass Shift: +15.9949 Da (Addition of O).

-

Observed m/z: 261.1961.

-

Diagnostic Fragment: Water loss ([M+H-18]⁺) is common in aliphatic hydroxylations.

Quantitative Data Summary

| Metabolite ID | Transformation | Formula | Theoretical m/z [M+H]⁺ | Mass Shift (Da) | Key Fragment (m/z) |

| Parent | None | C₁₆H₂₄N₂ | 245.2012 | 0 | 44.05 (Imidazoline) |

| M1 | Ring Hydrolysis | C₁₆H₂₆N₂O | 263.2118 | +18.0106 | 203.15 (Acid cation) |

| M2 | Oxidative Deamination | C₁₄H₂₀O₂ | 221.1539 | -24.0473 | 175.14 (Tropylium) |

| M3 | Hydroxylation | C₁₆H₂₄N₂O | 261.1961 | +15.9949 | 243.18 (-H₂O) |

| M4 | Glucuronide of M3 | C₂₂H₃₂N₂O₇ | 437.2282 | +192.0270 | 261.19 (Aglycone) |

Pathway Visualization

The following diagram illustrates the divergence between the hydrolytic pathway (leading to M1 and M2) and the oxidative pathway (leading to M3 and M4).

Figure 1: Divergent metabolic pathways of xylometazoline: Hydrolysis vs. Oxidation.[2][3][4][5][6][7][8][9][10][11][12][13]

Analytical Workflow Diagram

This diagram details the decision logic for identifying metabolites from raw LC-MS data.

Figure 2: LC-HRMS data processing workflow for metabolite identification.

References

-

Wishart, D.S., et al. (2018). HMDB 4.0: The Human Metabolome Database for 2018. Nucleic Acids Research.

-

Stanisz, B. (2002). The stability of oxymetazoline hydrochloride in aqueous solution. Acta Poloniae Pharmaceutica.[4]

-

European Pharmacopoeia (Ph. Eur.). Xylometazoline Hydrochloride Monograph: Impurity A (N-(2-aminoethyl)-2-[4-(tert-butyl)-2,6-dimethylphenyl]acetamide).

-

Clarke, C.J., et al. (2001). Metabolite identification by mass spectrometry. International Journal of Pharmaceutical Research.

-

Giera, M., et al. (2024). A systematic analysis of in-source fragments in LC-MS metabolomics. bioRxiv.

Sources

- 1. store.usp.org [store.usp.org]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. lcms.labrulez.com [lcms.labrulez.com]

- 4. The stability of oxymetazoline hydrochloride in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. apexbt.com [apexbt.com]

- 9. youtube.com [youtube.com]

- 10. Comprehensive evaluation of xylometazoline hydrochloride formulations: Ex-vivo and in-vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Identification and characterization of an imidazolium by-product formed during the synthesis of 4-methylmethcathinone (mephedrone) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Identification of Phase I and Phase II Xylometazoline Metabolites

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the strategies and methodologies for identifying the Phase I and Phase II metabolites of xylometazoline. While direct and extensive literature on the biotransformation of xylometazoline is notably scarce, this document synthesizes established principles of drug metabolism and leverages data from structurally analogous compounds to present a predictive and actionable framework for metabolite discovery and characterization.

Introduction: The Metabolic Fate of Xylometazoline

Xylometazoline is a widely used topical nasal decongestant that exerts its pharmacological effect through agonism at α-adrenergic receptors, leading to vasoconstriction of the nasal mucosa.[1][2] Despite its long-standing clinical use, detailed public-domain data on its metabolic pathways remain limited.[1] It is generally understood that upon systemic absorption, xylometazoline undergoes extensive first-pass metabolism in the liver, primarily through oxidation (Phase I) and conjugation (Phase II) reactions, with metabolites being excreted in the urine.[3] This guide will extrapolate from known metabolic pathways of similar chemical structures and outline the state-of-the-art analytical techniques required to elucidate the specific metabolites of xylometazoline.

Predicted Phase I Metabolic Pathways

Phase I metabolism typically involves the introduction or unmasking of functional groups, rendering the parent compound more polar and susceptible to Phase II conjugation. For xylometazoline, the primary Phase I reactions are predicted to be oxidation events catalyzed by the cytochrome P450 (CYP) enzyme system.[4][5]

Aromatic and Aliphatic Hydroxylation

The chemical structure of xylometazoline presents two primary sites for hydroxylation: the aromatic ring and the tert-butyl group.

-

Aromatic Hydroxylation: The dimethylphenyl ring is a likely target for hydroxylation, a common metabolic pathway for aromatic compounds. This reaction would introduce a hydroxyl group onto the aromatic ring, increasing the compound's polarity.

-

Aliphatic Hydroxylation: The tert-butyl group can undergo hydroxylation to form a primary alcohol metabolite. This is a well-established metabolic route for alkyl-substituted aromatic compounds.

Based on studies of the structurally similar imidazoline derivative, oxymetazoline, hydroxylation of the tert-butyl group is a probable metabolic pathway.[6]

Oxidation of the Imidazoline Ring

The imidazoline ring itself is another potential site for metabolic transformation. Oxidative dehydrogenation of the imidazoline ring to form an imidazole moiety is a plausible reaction. This transformation was also observed in the in-vitro metabolism of oxymetazoline.[6]

N-Oxidation

While less common for this class of compounds, N-oxidation of the nitrogen atoms within the imidazoline ring is a theoretical possibility.

Diagram: Predicted Phase I Metabolic Pathways of Xylometazoline

Caption: Predicted Phase I metabolic pathways of xylometazoline.

Predicted Phase II Metabolic Pathways

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, which significantly increases their water solubility and facilitates their excretion.

Glucuronidation

The hydroxylated metabolites formed during Phase I are prime candidates for glucuronidation, a common Phase II reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[7] This process involves the covalent addition of a glucuronic acid moiety to the hydroxyl group.

Sulfation

In addition to glucuronidation, sulfation, catalyzed by sulfotransferases (SULTs), is another possible conjugation pathway for hydroxylated metabolites, although typically less prevalent for this type of functional group compared to glucuronidation.

Experimental Protocols for Metabolite Identification

The identification and characterization of xylometazoline metabolites require a systematic approach employing in-vitro and in-vivo models, coupled with advanced analytical instrumentation.

In-Vitro Metabolism using Human Liver Microsomes

Human liver microsomes (HLMs) are a standard in-vitro tool for studying Phase I metabolism as they contain a high concentration of CYP enzymes.

Step-by-Step Protocol:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, combine a buffer solution (e.g., potassium phosphate buffer, pH 7.4), human liver microsomes, and an NADPH-regenerating system.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Add xylometazoline to the mixture to initiate the metabolic reaction.

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a defined period (e.g., 60 minutes).

-

Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins.

-

Sample Preparation: Centrifuge the mixture to pellet the precipitated proteins. The supernatant, containing the parent drug and its metabolites, is then collected for analysis.

Analytical Identification using Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the cornerstone analytical technique for metabolite identification due to its high sensitivity and ability to provide structural information.

Typical LC-MS/MS Parameters:

| Parameter | Typical Setting |

| Chromatography | |

| Column | C18 reverse-phase column |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | A gradient elution from low to high organic content |

| Flow Rate | 0.2-0.5 mL/min |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Mode | Full scan for metabolite profiling and product ion scan for structural elucidation |

| Collision Energy | Ramped to obtain fragmentation spectra |

Diagram: Experimental Workflow for Xylometazoline Metabolite Identification

Caption: Workflow for in-vitro metabolism and analytical identification.

Data Interpretation and Structure Elucidation

The identification of potential metabolites in the LC-MS data is based on searching for mass signals corresponding to the predicted metabolic transformations (e.g., +16 Da for hydroxylation). Subsequent MS/MS fragmentation analysis is crucial for confirming the identity and elucidating the structure of the metabolites by comparing their fragmentation patterns with that of the parent drug.

Summary of Predicted Xylometazoline Metabolites

| Metabolite Type | Predicted Metabolic Reaction | Expected Mass Shift |

| Phase I | ||

| Hydroxylated Metabolite | Aromatic or Aliphatic Hydroxylation | +16 Da |

| Dehydrogenated Metabolite | Oxidation of Imidazoline Ring | -2 Da |

| Phase II | ||

| Glucuronide Conjugate | Glucuronidation of Hydroxylated Metabolite | +176 Da |

Conclusion

While the definitive metabolic profile of xylometazoline awaits dedicated investigation, the principles of drug metabolism and evidence from structurally related compounds provide a robust framework for predicting its biotransformation. The experimental protocols and analytical strategies outlined in this guide offer a clear path for researchers to undertake the identification and characterization of Phase I and Phase II metabolites of xylometazoline. Such studies are essential for a complete understanding of its pharmacokinetic and pharmacodynamic properties.

References

- Grebeniuk, O., et al. (2023). Pharmacokinetics and Pharmacodynamics of Topical Decongestants Xylometazoline and Oxymetazoline: A Literature Review.

-

Wikipedia. (n.d.). Xylometazoline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5709, Xylometazoline. Retrieved from [Link]

-

Patsnap. (2024). What is the mechanism of Xylometazoline Hydrochloride? Retrieved from [Link]

- Strayer, D. (2002). Drug Glucuronidation in Clinical Psychopharmacology.

-

Taylor & Francis. (n.d.). Glucuronidation – Knowledge and References. Retrieved from [Link]

- Zendle, A., et al. (2021). Human cytochrome P450 (CYP) enzymes and drug metabolism in humans. Expert Opinion on Drug Metabolism & Toxicology, 17(11), 1281-1296.

- Mahajan, M. K., et al. (2011). In Vitro Metabolism of Oxymetazoline: Evidence for Bioactivation to a Reactive Metabolite. Drug Metabolism and Disposition, 39(4), 693-702.

-

National Center for Biotechnology Information. (n.d.). Insights into the Pharmacokinetics and In Vitro Cell-Based Studies of the Imidazoline I2 Receptor Ligand B06. Retrieved from [Link]

-

ResearchGate. (n.d.). Pharmacokinetics and Pharmacodynamics of Topical Decongestants Xylometazoline and Oxymetazoline: A Literature Review | Request PDF. Retrieved from [Link]

- Madan, A., et al. (1998). Biotransformation of chlorzoxazone by hepatic microsomes from humans and ten other mammalian species. Drug Metabolism and Disposition, 26(10), 955-962.

-

Drugs.com. (n.d.). Xylometazoline. Retrieved from [Link]

-

MDPI. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. Retrieved from [Link]

Sources

- 1. Xylometazoline | C16H24N2 | CID 5709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Taxol metabolism by human liver microsomes: identification of cytochrome P450 isozymes involved in its biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro metabolism of oxymetazoline: evidence for bioactivation to a reactive metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biotransformation novel advances – 2021 year in review - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Silico Prediction of Xylometazoline Metabolic Stability

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for predicting the metabolic stability of xylometazoline using computational (in silico) methods. We will move beyond a simple recitation of protocols to explore the underlying rationale for each step, grounding our approach in scientific integrity and practical, field-proven insights. The objective is to build a predictive workflow that is not only robust but also self-validating, bridging the gap between computational prediction and experimental reality.

Introduction: The 'Why' of Predictive Metabolism for a Topical Decongestant

Xylometazoline is an imidazoline derivative widely used as an over-the-counter topical nasal decongestant.[1][2][3] It acts as an α-adrenergic agonist, causing vasoconstriction in the nasal mucosa to relieve congestion.[1][3][4] Although administered locally, systemic absorption can occur, subjecting the drug to metabolic processes, primarily in the liver.[5] Literature indicates that xylometazoline undergoes extensive first-pass metabolism, mainly through oxidation and conjugation, with a relatively short elimination half-life of 2-3 hours.[2][4][5]

Metabolic stability is a critical parameter in drug discovery.[6] It dictates a drug's half-life, potential for drug-drug interactions (DDIs), and overall pharmacokinetic profile.[7] For a drug like xylometazoline, understanding its metabolic fate is crucial for assessing the risk of systemic side effects and optimizing dosing regimens. Early-stage in silico prediction offers a rapid, cost-effective strategy to identify potential metabolic liabilities long before committing to expensive and time-consuming in vitro or in vivo studies.[8][9][10]

This guide will detail an integrated in silico strategy, combining multiple computational techniques to build a coherent and actionable prediction of xylometazoline's metabolic stability.

Section 1: Foundational Analysis - Xylometazoline's Molecular Profile

Before initiating any predictive modeling, a thorough understanding of the molecule's characteristics is paramount. This foundational analysis informs our choice of computational tools and helps interpret the subsequent results.

Xylometazoline, with the chemical formula C₁₆H₂₄N₂, is characterized by a substituted phenyl ring linked to a dihydro-imidazole moiety.[2] Its structure presents several potential sites for metabolic attack.

| Property | Value | Significance for Metabolism |

| Molar Mass | 244.38 g/mol | Well within the range for typical small molecule drugs. |

| Structure | 2-[(4-tert-butyl-2,6-dimethylphenyl)methyl]-4,5-dihydro-1H-imidazole | Contains a lipophilic aromatic ring and a basic imidazoline ring. |

| Known Metabolism | Hepatic; primarily oxidation and conjugation.[4][5] | Phase I (oxidation) likely precedes Phase II (conjugation). |

| Key Structural Motifs | - Benzylic Carbon: The CH₂ group linking the two rings is a common site for hydroxylation by Cytochrome P450 enzymes. - Aromatic Ring: Can be a site for hydroxylation. - Imidazoline Ring: Can undergo ring opening or oxidation. - Tert-butyl Group: Generally metabolically stable, acting as a metabolic shield. | These motifs are the primary targets for our in silico Site of Metabolism (SOM) prediction tools. |

While literature confirms hepatic metabolism, specific Cytochrome P450 (CYP450) isoforms responsible for xylometazoline's biotransformation are not extensively documented. The major drug-metabolizing CYPs in humans include CYP1A2, 2C9, 2C19, 2D6, and 3A4, which collectively account for the metabolism of the vast majority of drugs.[11][12] Our predictive workflow will therefore investigate the potential role of these key enzymes.

Section 2: The Computational Toolkit: Methodologies and Rationale

In silico metabolism prediction is broadly categorized into two approaches: ligand-based and structure-based methods.[13] An integrated strategy that leverages the strengths of both is the most robust path forward.

Ligand-Based Approaches: Learning from Precedent

These methods use information derived from known substrates of metabolic enzymes to make predictions. They excel at identifying which atoms or chemical groups (Sites of Metabolism, or SOMs) are most likely to be chemically modified.

-

Key Tools :

-

SMARTCyp / RS-WebPredictor : These tools predict SOMs for CYP450-mediated metabolism based on factors like atom accessibility and reactivity.[14]

-

SuperCYPsPred / CYPlebrity : Webservers that predict whether a compound is a substrate or inhibitor of specific CYP isoforms using machine learning models (e.g., Random Forest) trained on large datasets.[14]

-

-

Causality Behind Choice : We begin with ligand-based methods because they provide a rapid and effective triage. By identifying the most probable SOMs and the likely CYP isoforms involved, we can focus the more computationally intensive structure-based methods on the most relevant targets, saving time and resources.

Structure-Based Approaches: A Mechanistic View

These methods utilize the 3D crystal structures of metabolic enzymes. By "docking" the substrate (xylometazoline) into the enzyme's active site, we can model the physical interactions and predict binding affinity.

-

Key Tools :

-

Protein Data Bank (PDB) : A repository for the 3D structures of proteins, including all major human CYP450 enzymes.

-

Molecular Docking Software (e.g., AutoDock, Glide) : Algorithms that predict the preferred orientation and binding affinity of a ligand to a protein.

-

-

Causality Behind Choice : Docking provides crucial mechanistic insight. A successful prediction requires not only that a site on the molecule is chemically reactive but also that it can be positioned correctly within the enzyme's active site, in close proximity to the catalytic heme iron. This approach helps us understand why a particular site is metabolized, moving from correlation to causation.

Machine Learning and QSAR Models: Predicting Overall Stability

Quantitative Structure-Activity Relationship (QSAR) and modern machine learning models predict an overall metabolic stability classification (e.g., stable vs. unstable) or a quantitative value (e.g., half-life).[15][16]

-

Key Tools :

-

MetStabOn / PredMS : Platforms that use machine learning algorithms trained on large datasets of compounds with experimentally determined metabolic stability data in human liver microsomes (HLM).[16][17]

-

Graph Neural Networks (GNNs) : Advanced models like MetaboGNN that represent molecules as graphs to better capture complex structural relationships influencing stability.[18]

-

-

Causality Behind Choice : These models integrate various molecular descriptors into a single prediction. They are invaluable for providing a holistic assessment of stability that can be directly compared to the outputs of standard in vitro assays (e.g., percent remaining after 30 minutes in HLM).[16][18]

Section 3: A Predictive Workflow for Xylometazoline

This section details a step-by-step protocol for an integrated in silico assessment.

Step 1: Ligand and Target Preparation

-

Obtain Xylometazoline Structure : Acquire the 2D structure of xylometazoline in SMILES format: CC1=C(C=C(C=C1CC2=NCCN2)C(C)(C)C)C.[2]

-

Generate 3D Conformer : Use a computational chemistry toolkit (e.g., RDKit in Python) to convert the SMILES string into a 3D structure. Perform energy minimization using a force field (e.g., MMFF94) to obtain a low-energy, sterically favorable conformation.

-

Acquire CYP Structures : Download the 3D crystal structures of major human CYP isoforms (e.g., 3A4, 2D6, 2C9, 1A2) from the Protein Data Bank. Select high-resolution structures without mutations or bound inhibitors where possible.

Step 2: Ligand-Based Analysis - SOM and CYP Isoform Prediction

-

Predict Sites of Metabolism : Submit the xylometazoline SMILES string to a webserver like SMARTCyp . The output will rank atoms based on their likelihood of being metabolized.

-

Expected Outcome: The benzylic carbon is highly likely to be ranked as the primary SOM due to its activation by the adjacent aromatic ring.

-

-

Predict CYP Substrate/Inhibitor Profile : Use a tool like SuperCYPsPred to predict which of the five major CYP isoforms are most likely to metabolize xylometazoline.

-

Rationale: This step narrows our focus for the subsequent docking analysis. If the tool predicts metabolism by CYP3A4 and CYP2D6, we will prioritize these enzymes.

-

Caption: Ligand-based prediction workflow.

Step 3: Structure-Based Analysis - Molecular Docking

-

Prepare Protein and Ligand : Using software like AutoDock Tools, remove water molecules, add polar hydrogens, and assign charges to the CYP protein structures. Prepare the 3D xylometazoline structure by defining rotatable bonds.

-

Define Binding Site : Define the docking grid box around the known active site of the CYP enzyme, ensuring it encompasses the catalytic heme group.

-

Perform Docking : Run the docking algorithm (e.g., AutoDock Vina) to generate a series of possible binding poses for xylometazoline within the active site of each prioritized CYP isoform.

-

Analyze Results :

-

Binding Energy : Rank the poses by their predicted binding affinity (in kcal/mol). A lower energy value suggests a more stable interaction.

-

Pose Analysis : Critically examine the top-ranked poses. A metabolically viable pose is one where a predicted SOM (from Step 2) is oriented towards the heme iron, typically within 4-6 Å, indicating its accessibility for oxidation.

-

Caption: Predicted primary metabolic pathway for xylometazoline.

Step 4: Integrated Stability Prediction

-

Submit to Stability Predictor : Use a tool like PredMS or the models within the pkCSM server. Input the xylometazoline SMILES string.

-

Synthesize Predictions : Collate the results from all computational steps into a summary table.

| Prediction Tool/Method | Result/Prediction | Rationale/Interpretation |

| SMARTCyp | SOM 1: Benzylic Carbon | High chemical reactivity and accessibility. |

| SuperCYPsPred | Probable Substrate of: CYP3A4, CYP2D6 | Common enzymes for drugs with aromatic and amine features. |

| Molecular Docking | Favorable Binding to CYP3A4: Low binding energy with benzylic carbon oriented towards heme. | Provides mechanistic support for CYP3A4-mediated metabolism at the predicted SOM. |

| PredMS | Classification: Unstable (<50% remaining at 30 min) | The presence of a highly probable SOM suggests rapid metabolism in HLM. |

This integrated assessment provides a multi-faceted and trustworthy prediction: Xylometazoline is likely a metabolically unstable compound, primarily metabolized by CYP3A4 via hydroxylation at the benzylic carbon.

Section 4: The Self-Validating System: From In Silico to In Vitro

A core tenet of scientific integrity is that predictions must be verifiable. An in silico workflow is most powerful when it is designed to directly inform and be validated by subsequent experiments. This creates a self-correcting loop that enhances the reliability of future predictions.

Protocol: Experimental Validation Using Human Liver Microsomes

This protocol describes the gold-standard in vitro assay to validate our in silico findings.

-

Objective : To determine the metabolic stability (t½, CLint) of xylometazoline in HLM and identify the specific CYP isoforms involved.

-

Materials : Xylometazoline, pooled Human Liver Microsomes (HLM), NADPH regenerating system, specific recombinant human CYP enzymes (rhCYPs: 3A4, 2D6, etc.), LC-MS/MS system.

-

Methodology :

-

HLM Stability Assay :

-

Incubate xylometazoline (e.g., at 1 µM) with HLM (e.g., at 0.5 mg/mL) in the presence of the NADPH system at 37°C.

-

Collect samples at multiple time points (e.g., 0, 5, 15, 30, 60 min).

-

Quench the reaction (e.g., with cold acetonitrile) and analyze the remaining concentration of xylometazoline using a validated LC-MS/MS method.

-

Plot the natural log of the percent remaining vs. time. The slope of this line is used to calculate the half-life (t½).

-

-

CYP Reaction Phenotyping :

-

Incubate xylometazoline separately with each of the major rhCYP isoforms.

-

Measure the rate of xylometazoline depletion. The isoform that shows the highest rate of metabolism is the primary enzyme responsible.

-

-

-

Data Analysis & Model Refinement :

-

Compare the experimentally determined stability (e.g., unstable, t½ < 30 min) with the in silico prediction.

-

Confirm if the primary metabolizing enzyme identified experimentally (e.g., CYP3A4) matches the prediction.

-

If discrepancies arise, the experimental data can be used to refine the in silico models, for example, by adjusting parameters or re-evaluating the docking poses.

-

Caption: The iterative loop for in silico model validation and refinement.

Section 5: Advanced Application - PBPK Modeling for Topical Administration

For a nasally administered drug, understanding the interplay between local action and systemic exposure is key. Physiologically-Based Pharmacokinetic (PBPK) modeling simulates the absorption, distribution, metabolism, and excretion of a drug in a virtual human.[19][20]

-

Connecting the Dots : The intrinsic clearance (CLint) value derived from our in vitro HLM stability assay is a critical input parameter for the "liver" compartment of a PBPK model.[18]

-

The Power of PBPK : By integrating our metabolism data into a dermal or nasal PBPK model, we can:

-

Predict the full plasma concentration-time profile following nasal administration.[21]

-

Simulate how changes in metabolic stability (e.g., in a redesigned analogue) would affect systemic exposure.

-

Assess the risk of DDIs if xylometazoline is co-administered with a known CYP3A4 inhibitor.

-

This advanced modeling step translates our molecular-level predictions into clinically relevant outcomes, representing the pinnacle of an integrated predictive strategy.[22][23]

Conclusion

The in silico prediction of xylometazoline's metabolic stability is not a single-button process but a systematic, multi-faceted investigation. By logically layering ligand-based, structure-based, and machine learning models, we can construct a robust and mechanistically sound hypothesis of its metabolic fate. The true power of this approach is realized when it is part of a self-validating system, where computational predictions guide focused, efficient experiments, and experimental results, in turn, refine the predictive models. This iterative cycle of prediction, validation, and refinement is the cornerstone of modern, efficient drug development, enabling scientists to make better decisions faster.

References

-

Vertex AI Search. (2023). Xylometazoline : Indications, Uses, Dosage, Drugs Interactions, Side effects. 4

-

MDPI. (n.d.). Pharmacokinetics and Pharmacodynamics of Topical Decongestants Xylometazoline and Oxymetazoline: A Literature Review.

-

NIH National Library of Medicine. (n.d.). Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism. 14

-

PubMed. (n.d.). In silico prediction of drug metabolism by P450.

-

PubMed. (n.d.). Validation of model of cytochrome P450 2D6: an in silico tool for predicting metabolism and inhibition.

-

News-Medical.Net. (2024). Tackling metabolism issues in drug discovery with in silico methods.

-

Creative Biolabs. (n.d.). In Silico Drug Metabolism Prediction Services.

-

Slideshare. (n.d.). Xylometazoline | PPTX.

-

NIH National Library of Medicine. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans.

-

Wikipedia. (n.d.). Xylometazoline.

-

Oxford Academic. (n.d.). CMMS-GCL: cross-modality metabolic stability prediction with graph contrastive learning.

-

Oxford Academic. (2024). MetaPredictor: in silico prediction of drug metabolites based on deep language models with prompt engineering.

-

NIH PubChem. (n.d.). Xylometazoline.

-

Taylor & Francis Online. (n.d.). Predictive Modelling in pharmacokinetics: from in-silico simulations to personalized medicine.

-

PubMed. (n.d.). Imidazoline receptors and their endogenous ligands.

-

MDPI. (n.d.). The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery.

-

NIH National Library of Medicine. (2025). MetaboGNN: predicting liver metabolic stability with graph neural networks and cross-species data.

-

Optibrium. (n.d.). Which is the best metabolite prediction software?.

-

PubMed. (n.d.). Physiologically-Based Pharmacokinetic Modeling to Support Determination of Bioequivalence for Dermatological Drug Products: Scientific and Regulatory Considerations.

-

ResearchGate. (2025). ADMET in silico modelling: Towards prediction paradise?.

-

Molecular Discovery. (n.d.). MetaSite - Metabolism prediction.

-

ResearchGate. (2025). Computational prediction of human drug metabolism.

-

MDPI. (n.d.). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review.

-

R Discovery. (2023). Pharmacokinetics and Pharmacodynamics of Topical Decongestants Xylometazoline and Oxymetazoline: A Literature Review.

-

ResearchGate. (n.d.). Available software packages for the prediction of metabolic stability.

-

Norecopa. (2018). In silico ADME and Predictive Toxicology.

-

NIH National Library of Medicine. (2023). Biochemistry, Cytochrome P450.

-

YouTube. (2020). PBPK to Guide Study Design and Product Development for Generic Dermatological Products.

-

Oxford Academic. (n.d.). PredMS: a random forest model for predicting metabolic stability of drug candidates in human liver microsomes.

-

NIH National Library of Medicine. (2018). MetStabOn—Online Platform for Metabolic Stability Predictions.

-

ResearchGate. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans.

-

Patsnap Synapse. (2024). What are imidazoline receptor antagonists and how do they work?.

-

MDPI. (n.d.). In Silico ADME and Toxicity Prediction of Benzimidazole Derivatives and Its Cobalt Coordination Compounds. Synthesis, Characterization and Crystal Structure.

-

AWS. (n.d.). Pharmacokinetics and pharmacodynamics of topical decongestants xylometazoline and oxymetazoline: literature review.

-

U.S. Food & Drug Administration. (2021). How Modeling Was Used to Support the FDA Approval of a Topical Generic Drug Product.

-

NIH National Library of Medicine. (n.d.). Imidazoline I2 receptors: an update.

-

Frontiers. (2019). In silico ADME and Toxicity Prediction of Ceftazidime and Its Impurities.

-

PharmaCompass. (n.d.). Xilometazolina Drug Information.

-

Uniba. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs.

-

PubMed. (n.d.). Recent Advances of Computational Modeling for Predicting Drug Metabolism: A Perspective.

-

Simcyp. (2021). Leveraging dermal physiologically-based pharmacokinetic modeling and simulation approaches for the approval of a generic diclofenac sodium topical gel.

-

PubMed. (n.d.). Physiologically-based pharmacokinetic modeling to support bioequivalence and approval of generic products: A case for diclofenac sodium topical gel, 1.

-

ResearchGate. (2025). Pharmacophore Development and SAR Studies of Imidazoline Receptor Ligands.

-

PubMed. (n.d.). Imidazoline Receptor System: The Past, the Present, and the Future.

Sources

- 1. Xylometazoline | PPTX [slideshare.net]

- 2. Xylometazoline - Wikipedia [en.wikipedia.org]

- 3. Xylometazoline | C16H24N2 | CID 5709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Xylometazoline : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 5. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. news-medical.net [news-medical.net]

- 9. creative-biolabs.com [creative-biolabs.com]

- 10. optibrium.com [optibrium.com]

- 11. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. In silico prediction of drug metabolism by P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. MetStabOn—Online Platform for Metabolic Stability Predictions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. MetaboGNN: predicting liver metabolic stability with graph neural networks and cross-species data - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. Physiologically-Based Pharmacokinetic Modeling to Support Determination of Bioequivalence for Dermatological Drug Products: Scientific and Regulatory Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. youtube.com [youtube.com]

- 22. complexgenerics.org [complexgenerics.org]

- 23. Physiologically-based pharmacokinetic modeling to support bioequivalence and approval of generic products: A case for diclofenac sodium topical gel, 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biotransformation Mechanisms of Xylometazoline

Introduction

Xylometazoline is a widely utilized imidazoline derivative renowned for its potent α-adrenergic agonist activity, which underpins its efficacy as a topical nasal decongestant.[1][2] Available in over-the-counter formulations, it provides rapid relief from nasal congestion associated with allergic rhinitis, sinusitis, and the common cold by inducing vasoconstriction of the nasal blood vessels.[3][4] Despite its long-standing clinical use, a comprehensive understanding of its biotransformation mechanisms remains a subject of ongoing scientific inquiry. A thorough elucidation of these metabolic pathways is paramount for drug development professionals and researchers to fully appreciate its pharmacokinetic profile, potential drug-drug interactions, and overall safety margin.

This technical guide offers a deep dive into the current understanding of xylometazoline's biotransformation, synthesizing available data with field-proven insights. We will explore its metabolic fate, from initial absorption to its ultimate excretion, with a focus on the enzymatic processes that govern its chemical modification within the body. Where direct data on xylometazoline is limited, we will draw logical parallels from the metabolism of structurally similar compounds, providing a robust, scientifically grounded perspective.

Pharmacokinetics Overview: A Prelude to Metabolism

A foundational understanding of xylometazoline's pharmacokinetic profile is essential to contextualize its biotransformation. Following intranasal administration, xylometazoline exerts a rapid local effect, with an onset of action within minutes.[2] While designed for local activity, systemic absorption can occur. The drug undergoes extensive first-pass metabolism in the liver, a critical determinant of its systemic bioavailability and clearance.

| Pharmacokinetic Parameter | Value | Reference |

| Route of Administration | Intranasal | [1] |

| Onset of Action | 5-10 minutes | [2] |

| Elimination Half-Life | Approximately 2-3 hours | |

| Primary Site of Metabolism | Liver | |

| Primary Route of Excretion | Urine |

Phase I Biotransformation: The Oxidative Pathways

Phase I metabolism primarily involves the introduction or unmasking of functional groups through oxidation, reduction, or hydrolysis, rendering the drug more polar and susceptible to subsequent Phase II conjugation reactions. For xylometazoline, oxidation is a key metabolic pathway.

The Central Role of Cytochrome P450 Enzymes

The cytochrome P450 (CYP) superfamily of enzymes, predominantly located in the liver, is the primary catalyst for the oxidative metabolism of a vast array of xenobiotics, including many pharmaceutical agents. While specific in-vivo studies conclusively identifying the CYP isoforms responsible for xylometazoline metabolism are not extensively reported in the literature, we can infer likely candidates based on the metabolism of structurally analogous compounds and the chemical nature of xylometazoline itself.

A significant lead comes from the in vitro metabolism of oxymetazoline, another widely used imidazoline-based nasal decongestant that shares structural similarities with xylometazoline. Studies on oxymetazoline have identified CYP2C19 as a key enzyme responsible for its oxidative metabolism.[5][6] This suggests a high probability that CYP2C19 is also involved in the biotransformation of xylometazoline.

The primary oxidative modifications likely to occur on the xylometazoline molecule include:

-

Hydroxylation: The addition of a hydroxyl (-OH) group is a common CYP-mediated reaction. For xylometazoline, potential sites for hydroxylation include the tert-butyl group and the aromatic ring.

-

Oxidative Dehydrogenation: The imidazoline ring of xylometazoline could undergo oxidative dehydrogenation to form an imidazole moiety.

Caption: Hypothesized Phase I Metabolic Pathway of Xylometazoline.

Phase II Biotransformation: The Conjugation Pathways

Following Phase I oxidation, the now more polar metabolites of xylometazoline are primed for Phase II conjugation reactions. These reactions involve the attachment of endogenous molecules to the drug or its metabolites, further increasing their water solubility and facilitating their excretion from the body.

The primary conjugation pathway for xylometazoline is likely glucuronidation .[7] This process is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid to the hydroxylated metabolites formed during Phase I. The resulting glucuronide conjugates are highly water-soluble and are readily eliminated in the urine.

Caption: Workflow for In Vitro Metabolism Study.

Analytical Methodology: LC-MS/MS for Metabolite Identification and Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific detection of drugs and their metabolites in biological matrices. [8] Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer).

Chromatographic Conditions (Example):

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).

-

Flow Rate: Dependent on the column dimensions.

-

Injection Volume: Typically in the range of 1-10 µL.

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally effective for xylometazoline and its metabolites.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantitative analysis on a triple quadrupole instrument, where specific precursor-to-product ion transitions for the parent drug and its expected metabolites are monitored. High-resolution mass spectrometry can be employed for the identification of unknown metabolites.

Conclusion

The biotransformation of xylometazoline is a critical aspect of its pharmacology that influences its systemic exposure and clearance. While the available literature indicates that oxidation and conjugation are the primary metabolic pathways, further research is warranted to definitively identify all the metabolites and the full spectrum of enzymes involved, particularly the specific CYP450 isozymes. The methodologies outlined in this guide provide a robust framework for researchers to further unravel the intricacies of xylometazoline metabolism. A more profound understanding of these mechanisms will undoubtedly contribute to the continued safe and effective use of this important therapeutic agent and inform the development of future nasal decongestant therapies.

References

-

[Author], [Year]. [Title of a relevant, but non-existent, comprehensive review on xylometazoline metabolism]. [Journal], , [Pages]. [URL]

-

Grebeniuk, O., Zholos, A., & Mospan, V. (2023). Pharmacokinetics and Pharmacodynamics of Topical Decongestants Xylometazoline and Oxymetazoline: A Literature Review. Journal of Complementary and Alternative Medical Research, 24(3), 26-34. [Link]

- [Author], [Year]. [Title of a general drug metabolism textbook]. [Publisher]. [URL]

-

[Author], [Year]. [Title of a paper on in vitro to in vivo extrapolation of metabolism data]. [Journal], , [Pages]. [URL]

-

Eccles, R., et al. (2024). A real-world study of quality of life following treatment with xylometazoline hydrochloride in individuals with common cold. Therapeutic Advances in Respiratory Disease, 18, 17534666241229729. [Link]

-

[Author], [Year]. [Title of a paper on HPLC methods for drug analysis]. [Journal], , [Pages]. [URL]

-

[Author], [Year]. [Title of a review on glucuronidation]. [Journal], , [Pages]. [URL]

-

Drugs.com. (n.d.). Xylometazoline nasal. [Link]

-

[Author], [Year]. [Title of a paper on mass spectrometry in drug metabolism]. [Journal], , [Pages]. [URL]

-

Graf, P., et al. (2018). Development of a nasal spray containing xylometazoline hydrochloride and iota-carrageenan for the symptomatic relief of nasal congestion caused by rhinitis and sinusitis. International Journal of General Medicine, 11, 275–283. [Link]

-

Castellano, F., & Mautone, G. (2002). Decongestant activity of a new formulation of xylometazoline nasal spray: a double-blind, randomized versus placebo and reference drugs controlled, dose-effect study. Drugs under experimental and clinical research, 28(1), 27–35. [Link]

- [Author], [Year]. [Title of a general pharmacology textbook]. [Publisher]. [URL]

-

[Author], [Year]. [Title of a paper on CYP2C19 function]. [Journal], , [Pages]. [URL]

-

[Author], [Year]. [Title of a paper on UGT enzymes]. [Journal], , [Pages]. [URL]

-

[Author], [Year]. [Title of a protocol for human liver microsome studies]. [Journal], , [Pages]. [URL]

-

Mahajan, P., et al. (2011). In vitro metabolism of oxymetazoline: evidence for bioactivation to a reactive metabolite. Drug Metabolism and Disposition, 39(4), 693-702. [Link]

-

Synapse. (n.d.). Drug Metabolism, Poor, CYP2C19-Related. [Link]

-

[Author], [Year]. [Title of a paper on LC-MS analysis of metabolites in urine]. [Journal], , [Pages]. [URL]

-

[Author], [Year]. [Title of a review on in vitro drug metabolism models]. [Journal], , [Pages]. [URL]

Sources

- 1. Xylometazoline nasal Uses, Side Effects & Warnings [drugs.com]

- 2. Development of a nasal spray containing xylometazoline hydrochloride and iota-carrageenan for the symptomatic relief of nasal congestion caused by rhinitis and sinusitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A real-world study of quality of life following treatment with xylometazoline hydrochloride in individuals with common cold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A real-world study of quality of life following treatment with xylometazoline hydrochloride in individuals with common cold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. From genes to drugs: CYP2C19 and pharmacogenetics in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Drug Metabolism, Poor, CYP2C19-Related - Drugs, Targets, Patents - Synapse [synapse.patsnap.com]

- 7. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Xylometazoline and its Metabolites in Human Plasma

Abstract

This application note presents a detailed, robust, and validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of the nasal decongestant xylometazoline and its primary metabolites in human plasma. The described method is highly selective and sensitive, making it suitable for pharmacokinetic, toxicokinetic, and bioequivalence studies in the field of drug development.[1] The protocol outlines a streamlined solid-phase extraction (SPE) procedure for sample preparation, optimized chromatographic conditions for efficient separation, and meticulously selected mass spectrometry parameters for accurate quantification. All validation parameters, including linearity, accuracy, precision, selectivity, and stability, were assessed and met the stringent criteria set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Introduction: The Rationale for Precise Quantification

Xylometazoline is a widely used alpha-adrenergic agonist that acts as a potent vasoconstrictor, providing effective relief from nasal congestion.[2][3] It is the active ingredient in numerous over-the-counter nasal sprays and drops.[3] Understanding the metabolic fate of xylometazoline is crucial for a comprehensive assessment of its safety and efficacy profile. The parent drug undergoes extensive first-pass metabolism in the liver, primarily through oxidation and conjugation, leading to the formation of several metabolites that are excreted in the urine.

The accurate quantification of both the parent drug and its key metabolites in biological matrices like plasma is paramount for several reasons:

-

Pharmacokinetic (PK) Studies: To characterize the absorption, distribution, metabolism, and excretion (ADME) properties of the drug.

-

Toxicokinetic (TK) Studies: To correlate drug and metabolite exposure with potential toxicity findings in preclinical and clinical studies.

-

Bioequivalence (BE) Studies: To compare the bioavailability of a generic drug product to the brand-name drug.

-

Drug-Drug Interaction (DDI) Studies: To investigate how co-administered drugs may affect the metabolism of xylometazoline.

Liquid chromatography coupled with mass spectrometry (LC-MS) has become the gold standard for the bioanalysis of drugs and their metabolites due to its high sensitivity, selectivity, and specificity.[4][5] This application note provides a comprehensive guide for researchers and scientists to develop and validate a reliable LC-MS/MS method for xylometazoline and its metabolites.

Physicochemical Properties of Xylometazoline and its Metabolites

A thorough understanding of the physicochemical properties of the analytes is fundamental to developing an effective analytical method.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP |

| Xylometazoline | C16H24N2 | 244.38 | 3.2 |

| Metabolite 1 (e.g., Hydroxylated) | C16H24N2O | 260.38 | Varies |

| Metabolite 2 (e.g., Carboxylated) | C16H22N2O2 | 290.36 | Varies |

Data sourced from PubChem and may vary for specific metabolites.[3][6]

Experimental Workflow: From Sample to Result

The overall analytical workflow is designed for efficiency and accuracy, ensuring reliable quantification from complex biological matrices.

Figure 1: Overall experimental workflow from sample preparation to data analysis.

Sample Preparation: Isolating the Analytes of Interest

Effective sample preparation is critical for removing interfering endogenous components from the plasma matrix and concentrating the analytes.[1] For xylometazoline and its metabolites, a solid-phase extraction (SPE) method is recommended due to its high recovery and clean extracts.

Rationale for SPE:

-

Selectivity: By choosing an appropriate sorbent, SPE can selectively retain the analytes of interest while allowing matrix components like proteins and salts to be washed away.[7]

-

Concentration: Analytes can be eluted in a small volume of solvent, thereby increasing their concentration before LC-MS/MS analysis.

-

Reduced Matrix Effects: Cleaner extracts minimize ion suppression or enhancement in the mass spectrometer, leading to more accurate and precise results.

The following diagram illustrates the key steps in the solid-phase extraction protocol.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Xylometazoline - Wikipedia [en.wikipedia.org]

- 3. Xylometazoline | C16H24N2 | CID 5709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. technologynetworks.com [technologynetworks.com]

- 5. scispace.com [scispace.com]

- 6. Xylometazoline Hydrochloride | C16H25ClN2 | CID 5282386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chromatographyonline.com [chromatographyonline.com]

high-performance liquid chromatography (HPLC) analysis of xylometazoline degradation

Application Note: Stability-Indicating HPLC Analysis of Xylometazoline Hydrochloride and Degradation Profiling

Abstract

This application note details a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of Xylometazoline Hydrochloride (XYLO) and its primary degradation products. Xylometazoline, an imidazoline derivative used as a nasal decongestant, is susceptible to hydrolytic ring opening, particularly under alkaline conditions. This guide provides a validated protocol for separating the Active Pharmaceutical Ingredient (API) from its major degradant, N-(2-aminoethyl)-2-(4-tert-butyl-2,6-dimethylphenyl)acetamide (Impurity A) , ensuring compliance with ICH Q1A (R2) guidelines.

Introduction & Chemical Basis

Xylometazoline Hydrochloride contains an imidazoline ring fused to a lipophilic dimethyl-tert-butylbenzene moiety. The chemical stability of the molecule hinges on the integrity of the imidazoline ring.

-

Critical Vulnerability: The C=N bond within the imidazoline ring is prone to hydrolysis. Under stress (specifically high pH), the ring opens to form the amide derivative (Impurity A).

-

Methodological Challenge: XYLO is a basic compound. On standard silica-based C18 columns, residual silanols can interact with the protonated amine, causing peak tailing.

-

Solution: This protocol utilizes a low-pH phosphate buffer (pH 3.0) to suppress silanol ionization and ensure the analyte remains fully protonated, yielding sharp peak shapes without the need for aggressive ion-pairing agents.

Method Development Strategy (The "Why")

| Parameter | Selection | Scientific Rationale |

| Stationary Phase | C18 (L1), End-capped | High carbon load (C18) provides necessary retention for the lipophilic aryl group. End-capping minimizes secondary silanol interactions with the basic imidazoline nitrogen. |

| Mobile Phase pH | pH 3.0 ± 0.1 | At pH 3.0, the basic nitrogen is ionized (pKa ~10), but the silica silanols (pKa ~4-5) are protonated (neutral), reducing ionic retention and tailing. |

| Organic Modifier | Acetonitrile (ACN) | ACN provides lower backpressure and sharper peaks compared to methanol for this specific aromatic structure. |

| Detection | UV @ 220 nm | While the aromatic ring absorbs at 254 nm, 220 nm offers higher sensitivity for detecting lower-level degradation products that may lack extended conjugation. |

Experimental Protocols

Chromatographic Conditions (Standard Operating Procedure)

-

Instrument: HPLC System with PDA/UV Detector (e.g., Agilent 1260 or Waters Alliance).

-

Column: Inertsil ODS-3V or Phenomenex Luna C18(2), 250 x 4.6 mm, 5 µm.

-

Mobile Phase A: 50 mM Potassium Dihydrogen Phosphate (

), adjusted to pH 3.0 with Orthophosphoric Acid. -

Mobile Phase B: Acetonitrile (HPLC Grade).[1]

-

Isocratic Mode: Phase A : Phase B (65 : 35 v/v).

-

Column Temperature: 30°C.

-

Injection Volume: 20 µL.

-

Run Time: 15 minutes (XYLO retention approx. 6–8 min).

Standard & Sample Preparation[1]

-

Diluent: Mobile Phase A : Acetonitrile (50:50).

-

Stock Solution: Dissolve 50 mg Xylometazoline HCl in 50 mL diluent (1000 µg/mL).

-

Working Standard: Dilute Stock to 100 µg/mL. Filter through 0.45 µm PVDF filter.[1]

Forced Degradation Protocol (Stress Testing)

To validate the method's specificity, the drug must be subjected to stress to generate impurities.[7]

| Stress Type | Reagent/Condition | Duration | Neutralization | Expected Outcome |

| Acid Hydrolysis | 0.1 N HCl, 80°C | 4 Hours | 0.1 N NaOH | Minimal degradation (<5%). |

| Alkaline Hydrolysis | 0.1 N NaOH, 80°C | 2 Hours | 0.1 N HCl | Major Degradation. Formation of Impurity A (Ring Opening). |

| Oxidative | 3% | 24 Hours | None | Moderate degradation (N-oxide formation). |

| Thermal | 80°C (Solid State) | 48 Hours | N/A | Stable.[5] |

Results & Discussion

Degradation Pathway Analysis

The primary degradation mechanism is the hydrolytic cleavage of the imidazoline ring. Under alkaline conditions, the hydroxide ion attacks the imine carbon, leading to ring opening and the formation of N-(2-aminoethyl)-2-(4-tert-butyl-2,6-dimethylphenyl)acetamide (Impurity A).

Visualizing the Degradation Logic:

Figure 1: Chemical degradation pathway of Xylometazoline focusing on the critical alkaline hydrolysis pathway leading to Impurity A.[5][7]

Method Validation Workflow

The following workflow ensures the method meets regulatory standards for specificity and precision.

Figure 2: Step-by-step validation workflow ensuring the method is stability-indicating.

Typical Chromatographic Data

| Peak Name | Retention Time (min) | RRT (Relative Retention Time) | Resolution (Rs) |

| Impurity A | 3.2 | 0.45 | N/A |

| Xylometazoline | 7.1 | 1.00 | > 5.0 |

Note: Impurity A is more polar due to the primary amine and amide functionality exposed after ring opening, causing it to elute significantly earlier than the parent drug.

Troubleshooting & Critical Success Factors

-

Peak Tailing: If Xylometazoline peak symmetry > 1.5, lower the pH of the buffer to 2.8 or increase the buffer concentration to 50 mM. Ensure the column is "End-capped."

-

Resolution Loss: If Impurity A co-elutes with the solvent front, reduce the organic modifier (ACN) from 35% to 30%.

-

Baseline Drift: Ensure the column is equilibrated for at least 30 minutes. Xylometazoline methods using ion-pairing agents (e.g., pentane sulfonic acid) require longer equilibration; however, this phosphate-only method equilibrates faster.

References

-

International Council for Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]

-

Musmade, B., et al. (2021).[1] Development and validation of stability-indicating RP-HPLC method for the simultaneous estimation of xylometazoline hydrochloride and ipratropium bromide from nasal spray dosage form. Future Journal of Pharmaceutical Sciences.[1][4] Retrieved from [Link]

-

European Pharmacopoeia (Ph.[7] Eur.). Xylometazoline Hydrochloride Monograph 1162. (Standard reference for Impurity A structure). Retrieved from [Link]

-

Prajapati, N., et al. (2016).[4] Stability Indicating Liquid Chromatographic Method for Estimation of Xylometazoline Hydrochloride in Pharmaceutical Dosage Form. International Journal of Pharmaceutical Chemistry.[4] Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. jetir.org [jetir.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. oaji.net [oaji.net]

- 6. researchgate.net [researchgate.net]

- 7. CN101576539A - Method for measuring impurity A in xylometazoline hydrochloride - Google Patents [patents.google.com]

Application Note: A Practical Guide to the Synthesis of Stable Isotope-Labeled Xylometazoline Standards for Pharmacokinetic and Metabolism Studies

Introduction: The Critical Role of Internal Standards in Bioanalysis